

4,6-dichloro-1,7-naphthyridine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,6-Dichloro-1,7-naphthyridine

Cat. No.: B1434322

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Reactivity of **4,6-dichloro-1,7-naphthyridine**

Abstract

The 1,7-naphthyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities. As a synthetic intermediate, **4,6-dichloro-1,7-naphthyridine** represents a highly versatile and reactive building block for the construction of complex molecular architectures. The two chlorine atoms serve as reactive handles for sequential and regioselective functionalization, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity of **4,6-dichloro-1,7-naphthyridine**, offering field-proven insights for researchers in drug discovery and chemical synthesis.

Introduction: The 1,7-Naphthyridine Scaffold

Naphthyridines, also known as diazanaphthalenes, are bicyclic aromatic compounds composed of two fused pyridine rings.^[1] The arrangement of the two nitrogen atoms gives rise to six possible isomers, each with a unique electronic distribution and reactivity profile.^[2] The 1,7-naphthyridine isomer has garnered significant interest due to its presence in various natural products and biologically active molecules, including potential anticancer and antimicrobial agents.^[1]

The introduction of halogen substituents, particularly chlorine, onto the naphthyridine core dramatically enhances its utility as a synthetic precursor. These chloro groups activate the ring towards nucleophilic attack and serve as versatile connection points for cross-coupling reactions. **4,6-dichloro-1,7-naphthyridine**, specifically, offers two distinct reactive sites, enabling the strategic and controlled introduction of diverse functional groups to explore chemical space efficiently.

Physicochemical and Spectroscopic Profile

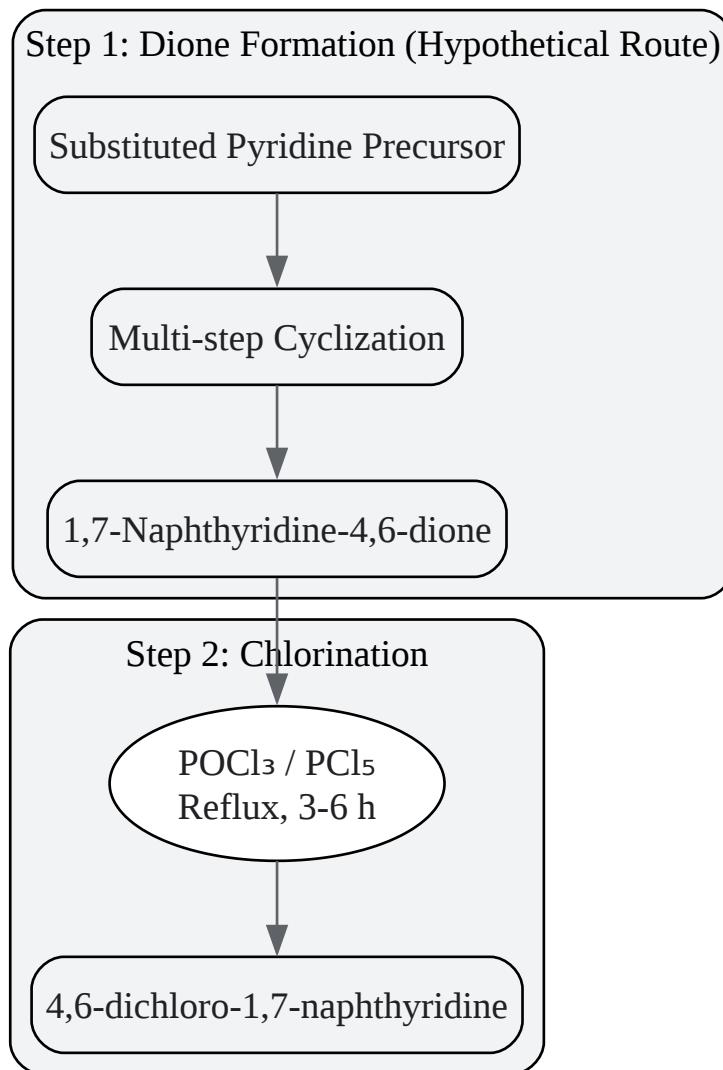
Precise experimental data for **4,6-dichloro-1,7-naphthyridine** is not widely available in peer-reviewed literature; therefore, this section combines known data with expert-predicted analysis based on established spectroscopic principles.

Physical and Chemical Properties

The properties of **4,6-dichloro-1,7-naphthyridine** are summarized in the table below. Storage in a cool, dry, and inert atmosphere is recommended to ensure long-term stability.[3]

Property	Value	Source(s)
CAS Number	1301714-24-8	[Vendor Data]
Molecular Formula	C ₈ H ₄ Cl ₂ N ₂	[3]
Molecular Weight	199.04 g/mol	[Vendor Data]
Appearance	White to off-white solid (Predicted)	N/A
Melting Point	Not available in published literature	N/A
Solubility	Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, dioxane), and polar aprotic solvents (DMF, DMSO). Sparingly soluble in alcohols and hydrocarbons.	(Predicted)
Storage	2-8°C under inert gas	[3]

Predicted Spectroscopic Characterization


A thorough understanding of the spectroscopic signature is critical for reaction monitoring and product verification.

- ¹H NMR Spectroscopy: The ¹H NMR spectrum (predicted for CDCl₃, 400 MHz) is expected to show four signals in the aromatic region, corresponding to the four protons on the naphthyridine core.
 - δ 9.0-9.2 ppm (s, 1H): This singlet corresponds to the H8 proton. Its significant downfield shift is due to the strong deshielding effects of being positioned between two nitrogen atoms (N1 and N7).
 - δ 8.3-8.5 ppm (d, 1H): A doublet assigned to the H2 proton, coupled to H3. It is deshielded by the adjacent N1 atom.
 - δ 7.8-8.0 ppm (s, 1H): A singlet corresponding to the H5 proton. The signal is downfield due to the inductive effect of the adjacent chlorine at C6.
 - δ 7.6-7.8 ppm (d, 1H): A doublet assigned to the H3 proton, coupled to H2.
- ¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals.
 - δ ~155-160 ppm: Quaternary carbons C4 and C6, directly attached to chlorine.
 - δ ~150-155 ppm: Carbons adjacent to nitrogen, C2 and C8.
 - δ ~140-145 ppm: The bridgehead carbon C4a.
 - δ ~120-130 ppm: The remaining carbons, C3, C5, and the bridgehead carbon C8a.
- Mass Spectrometry (EI): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion region will show three peaks:
 - M⁺ (m/z 198): Corresponding to the molecule with two ³⁵Cl isotopes.
 - (M+2)⁺ (m/z 200): Corresponding to one ³⁵Cl and one ³⁷Cl.

- $(M+4)^+$ (m/z 202): Corresponding to two ^{37}Cl isotopes. The relative intensity of these peaks is expected to be approximately 9:6:1.

Synthesis Methodology

The most logical and established route to **4,6-dichloro-1,7-naphthyridine** involves the dehydration and chlorination of the corresponding 1,7-naphthyridine-4,6-dione precursor. This transformation is typically achieved using phosphorus oxychloride (POCl_3), often in combination with phosphorus pentachloride (PCl_5) to ensure complete conversion.[4][5]

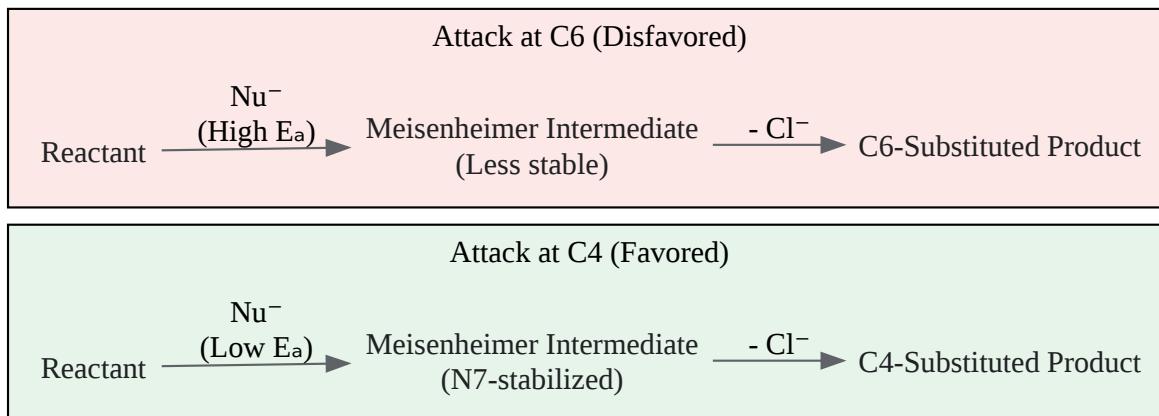
[Click to download full resolution via product page](#)

Caption: Proposed two-stage synthesis of **4,6-dichloro-1,7-naphthyridine**.

Mechanism Insight: The reaction proceeds via the tautomeric di-enol (diol) form of the dione. The hydroxyl groups are first converted into better leaving groups (dichlorophosphate esters) by POCl_3 . Subsequently, chloride ions, supplied by POCl_3 or PCl_5 , act as nucleophiles to displace the phosphate esters, yielding the aromatic dichloro product. The use of a high boiling point and the removal of HCl gas drives the reaction to completion.^[6]

Chemical Reactivity and Derivatization Potential

The electron-deficient nature of the naphthyridine ring system, further enhanced by the inductive effect of two chlorine atoms, makes **4,6-dichloro-1,7-naphthyridine** an excellent substrate for nucleophilic aromatic substitution ($\text{S}_{\text{n}}\text{Ar}$) reactions.^{[7][8]}


Regioselectivity in Nucleophilic Aromatic Substitution ($\text{S}_{\text{n}}\text{Ar}$)

A key consideration for synthetic chemists is the relative reactivity of the C4 and C6 positions. Based on electronic principles, the C4 position is predicted to be significantly more reactive towards nucleophiles.

Causality: The stability of the intermediate Meisenheimer complex determines the rate of an $\text{S}_{\text{n}}\text{Ar}$ reaction.

- Attack at C4: When a nucleophile attacks the C4 position, the resulting negative charge can be delocalized through resonance onto the electronegative nitrogen atom at position 7. This provides substantial stabilization for the intermediate.
- Attack at C6: Attack at the C6 position does not allow for direct resonance delocalization of the negative charge onto a ring nitrogen. The intermediate is therefore less stable and forms more slowly.

This differential reactivity allows for the selective mono-functionalization at the C4 position under controlled conditions (e.g., lower temperatures, 1 equivalent of nucleophile). The remaining chlorine at C6 can then be substituted in a subsequent step, often requiring more forcing conditions.^[9]

[Click to download full resolution via product page](#)

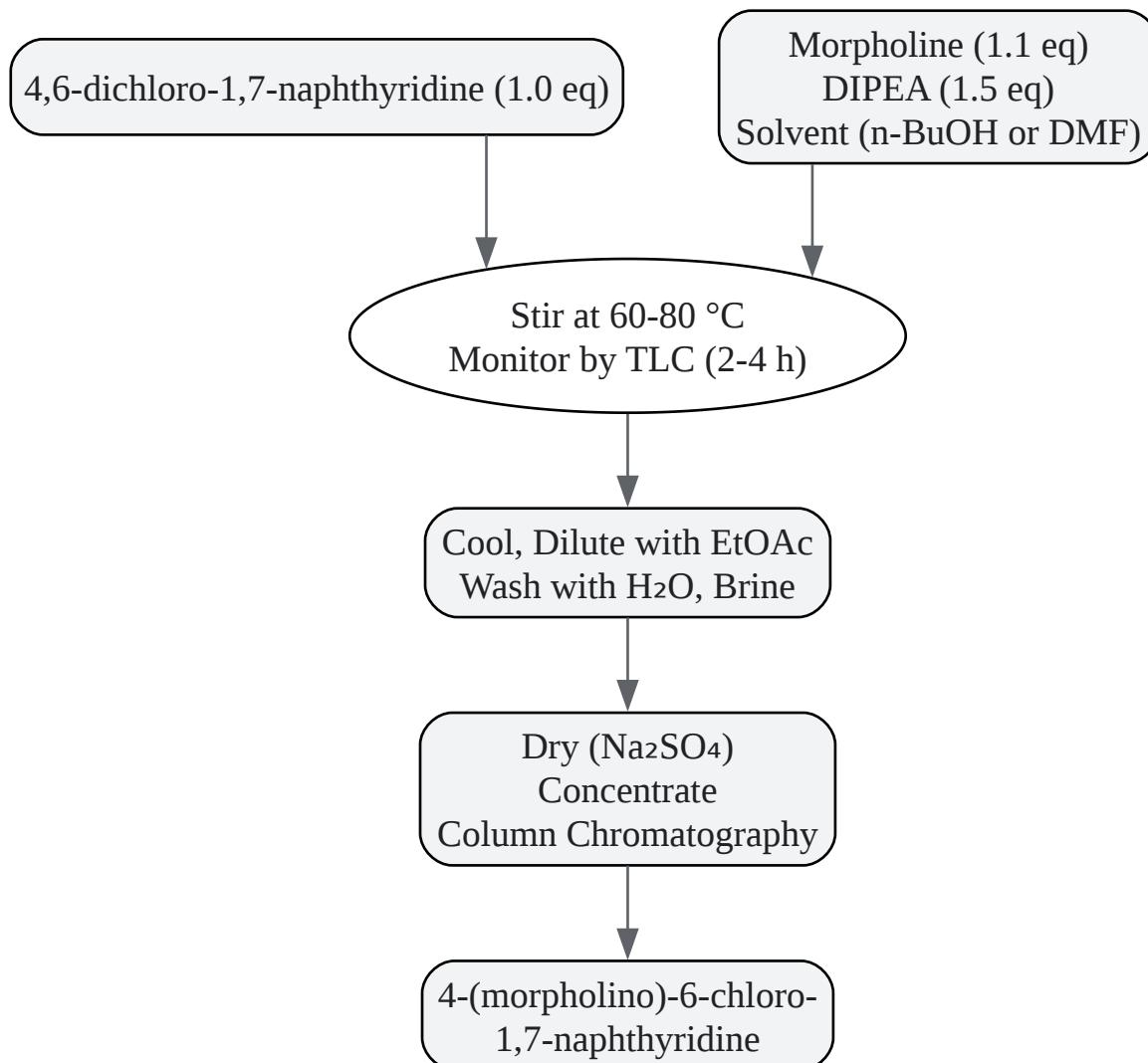
Caption: Energy profile comparison for nucleophilic attack at C4 vs. C6.

Common Derivatization Reactions

- Amination: Reaction with primary or secondary amines (e.g., anilines, morpholine, piperazine) proceeds readily, often catalyzed by a mild base, to yield 4-amino-6-chloro-1,7-naphthyridines.
- Alkoxylation / Aryloxylation: Strong nucleophiles like sodium or potassium alkoxides/phenoxides can displace the chlorine atoms to form ethers.
- Palladium-Catalyzed Cross-Coupling: The chloro substituents are suitable for a range of cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds.
 - Suzuki Coupling: With boronic acids/esters to introduce aryl or alkyl groups.
 - Buchwald-Hartwig Amination: An alternative to S_nAr for forming C-N bonds, especially with less nucleophilic amines.
 - Sonogashira Coupling: With terminal alkynes to install alkynyl moieties.

Experimental Protocols

The following protocols are exemplary and should be adapted based on specific substrates and laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.


Protocol: Synthesis of 4,6-dichloro-1,7-naphthyridine (2)

This procedure is based on standard chlorination methods for N-heterocyclic ketones.[\[1\]](#)[\[6\]](#)

- **Setup:** To a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 1,7-naphthyridine-4,6-dione (1) (1.0 eq).
- **Reagent Addition:** Carefully add phosphorus oxychloride (POCl_3) (10-15 eq) via cannula. Add phosphorus pentachloride (PCl_5) (2.0 eq) portion-wise. Caution: The reaction is exothermic and releases HCl gas.
- **Reaction:** Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
- **Work-up:** Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Caution: Exothermic and vigorous gas evolution.
- **Neutralization:** Once the excess POCl_3 is quenched, neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or aqueous NaOH until pH 7-8 is reached.
- **Extraction:** Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford **4,6-dichloro-1,7-naphthyridine (2)**.

Protocol: Regioselective Mono-amination with Morpholine (4)

This protocol is designed to favor substitution at the more reactive C4 position.[\[9\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for regioselective mono-amination of **4,6-dichloro-1,7-naphthyridine**.

- Setup: In a round-bottom flask, dissolve **4,6-dichloro-1,7-naphthyridine** (2) (1.0 eq) in a suitable solvent such as n-butanol or DMF.
- Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) followed by the dropwise addition of morpholine (3) (1.1 eq).
- Reaction: Heat the mixture to 60-80 °C and stir for 2-4 hours. Monitor the consumption of the starting material by TLC. Avoid prolonged heating or higher temperatures to minimize the formation of the di-substituted product.

- **Work-up:** After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
- **Purification:** Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate in vacuo. Purify the crude residue via silica gel chromatography to isolate 4-(morpholin-4-yl)-6-chloro-1,7-naphthyridine (4).

Conclusion

4,6-dichloro-1,7-naphthyridine is a potent and versatile chemical intermediate. Its value lies in the predictable and regioselective reactivity of its two chlorine substituents. The enhanced reactivity of the C4 position towards nucleophilic attack allows for a stepwise and controlled approach to the synthesis of complex, highly functionalized 1,7-naphthyridine derivatives. This strategic handle, combined with the potential for subsequent cross-coupling reactions at C6, makes it an indispensable tool for generating compound libraries aimed at discovering novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. [POCl₃ chlorination of 4-quinazolones](#). | Semantic Scholar [semanticscholar.org]
2. [mdpi.com](#) [mdpi.com]
3. [lookchem.com](#) [lookchem.com]
4. [indianchemicalsociety.com](#) [indianchemicalsociety.com]
5. [researchgate.net](#) [researchgate.net]
6. [Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃](#) [mdpi.com]
7. [pdfs.semanticscholar.org](#) [pdfs.semanticscholar.org]
8. [pdfs.semanticscholar.org](#) [pdfs.semanticscholar.org]

- 9. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4,6-dichloro-1,7-naphthyridine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1434322#4-6-dichloro-1-7-naphthyridine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com